Cas no 83194-70-1 (Methyl 4-hydroxy-2,6-dimethylbenzoate)

Methyl 4-hydroxy-2,6-dimethylbenzoate structure
83194-70-1 structure
Product Name:Methyl 4-hydroxy-2,6-dimethylbenzoate
CAS-Nr.:83194-70-1
MF:C10H12O3
MW:180.200483322144
MDL:MFCD13191754
CID:1807416
PubChem ID:13814116
Update Time:2025-07-02

Methyl 4-hydroxy-2,6-dimethylbenzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 4-hydroxy-2,6-dimethylbenzoate
    • 3-Pyridinecarboxylicacid,1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphorinan-2-yl)-,methyl ester
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine 3-carboxylate
    • AG-D-10416
    • 3-Pyridinecarboxylic acid, 5-(1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, methyl ester, P-oxide
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oyo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
    • ACMC-20m53m
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2
    • AC1O3SAA
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
    • methyl 2,6-dimethyl-4-hydroxybenzoate
    • Dhp 218
    • Dhp-218
    • CTK4A0679
    • 2,6-DIMETHYL-4-HYDROXYBENZOIC ACID METHYL ESTER
    • benzoic acid,4-hydroxy-2,6-dimethyl-,methyl ester
    • Methyl 4-hydroxy-2,6-dimethylbenzoate (ACI)
    • 4-Hydroxy-2,6-dimethylbenzoic acid methyl ester
    • 83194-70-1
    • DS-3952
    • AKOS015852021
    • Methyl4-hydroxy-2,6-dimethylbenzoate
    • SCHEMBL197898
    • Benzoic acid, 4-hydroxy-2,6-dimethyl-, methyl ester
    • s10376
    • DTXSID50550343
    • DB-022741
    • CS-0187507
    • QCXIFBNFVHBKCI-UHFFFAOYSA-N
    • 708-31-6
    • MFCD13191754
    • 4-hydroxy-2,6-dimethyl-benzoic acid methyl ester
    • MDL: MFCD13191754
    • Inchi: 1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3
    • InChI-Schlüssel: QCXIFBNFVHBKCI-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C)=CC(O)=CC=1C)OC

Berechnete Eigenschaften

  • Genaue Masse: 180.078644241g/mol
  • Monoisotopenmasse: 180.078644241g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 179
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 46.5Ų

Experimentelle Eigenschaften

  • Dichte: 1.138±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 285.1±35.0 ºC (760 Torr),
  • Flammpunkt: 119.4±18.7 ºC,
  • Löslichkeit: Leicht löslich (1,7 g/l) (25°C),

Methyl 4-hydroxy-2,6-dimethylbenzoate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JK103-100mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95+%
100mg
421CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JK103-250mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95+%
250mg
926CNY 2021-05-08
Fluorochem
229317-250mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
250mg
£85.00 2022-02-28
Fluorochem
229317-1g
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
1g
£217.00 2022-02-28
Alichem
A015013594-250mg
Methyl 2,6-dimethyl-4-hydroxybenzoate
83194-70-1 97%
250mg
$494.40 2023-08-31
Alichem
A015013594-500mg
Methyl 2,6-dimethyl-4-hydroxybenzoate
83194-70-1 97%
500mg
$855.75 2023-08-31
Alichem
A015013594-1g
Methyl 2,6-dimethyl-4-hydroxybenzoate
83194-70-1 97%
1g
$1445.30 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JK103-50mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95+%
50mg
125.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JK103-200mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95+%
200mg
338.0CNY 2021-07-12
eNovation Chemicals LLC
Y1199915-10g
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
10g
$650 2024-07-23

Methyl 4-hydroxy-2,6-dimethylbenzoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: tert-Butanol ;  rt; 3 d, reflux
Referenz
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes
Majetich, George; et al, ARKIVOC (Gainesville, 2010, (4), 104-124

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ;  36 h, 80 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 - 4 min, rt; 0.5 h, rt
2.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Referenz
Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation
Shahzadi, Tayyaba; et al, Synthesis, 2018, 50(21), 4336-4342

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referenz
Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates
Jung, Michael E.; et al, Journal of Organic Chemistry, 1987, 52(10), 1889-902

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referenz
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 - 4 min, rt; 0.5 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Referenz
Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation
Shahzadi, Tayyaba; et al, Synthesis, 2018, 50(21), 4336-4342

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium bromide ,  Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ,  Trifluoroacetic acid ;  10 h, 1 atm, rt → 80 °C
Referenz
Copper(II)-catalyzed aromatization followed by bromination of cyclohexenones leading to phenols and bromophenols
Tong, Hung-Chun; et al, European Journal of Organic Chemistry, 2014, 2014(15), 3256-3261

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Methanol
Referenz
Synthesis and characterization of laterally substituted noncentrosymmetric main chain hydrogen-bonded polymers
Wolf, Jeremy R.; et al, Liquid Crystals, 2014, 41(5), 721-730

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Ethanol ;  -5 °C; 74 h, cooled; 24 h, rt; rt → 100 °C
2.1 Reagents: Iodine Solvents: tert-Butanol ;  rt; 3 d, reflux
Referenz
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes
Majetich, George; et al, ARKIVOC (Gainesville, 2010, (4), 104-124

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referenz
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referenz
Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates
Jung, Michael E.; et al, Journal of Organic Chemistry, 1987, 52(10), 1889-902

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
2.1 Solvents: Benzene
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Referenz
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Methyl 4-hydroxy-2,6-dimethylbenzoate Raw materials

Methyl 4-hydroxy-2,6-dimethylbenzoate Preparation Products

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